molecular formula C20H24N2O2 B6006754 1-(3-Anilinopiperidin-1-yl)-3-phenoxypropan-1-one

1-(3-Anilinopiperidin-1-yl)-3-phenoxypropan-1-one

Cat. No.: B6006754
M. Wt: 324.4 g/mol
InChI Key: VYOGKTVSNIVHBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Anilinopiperidin-1-yl)-3-phenoxypropan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an aniline group attached to a piperidine ring, which is further connected to a phenoxypropanone moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(3-Anilinopiperidin-1-yl)-3-phenoxypropan-1-one involves several steps, starting from readily available starting materials. One common synthetic route includes the reaction of 3-oxo-3-(piperidin-1-yl)propanenitrile with phenyl isothiocyanate in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF) at ambient temperature. This reaction results in the formation of 3-anilino-3-mercapto-2-(piperidin-1-ylcarbonyl)acrylonitrile, which is then reacted with hydrazonoyl chlorides to yield the desired compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

1-(3-Anilinopiperidin-1-yl)-3-phenoxypropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The oxidation products depend on the specific conditions used.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions typically result in the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline or phenoxy groups are replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions vary depending on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Anilinopiperidin-1-yl)-3-phenoxypropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Anilinopiperidin-1-yl)-3-phenoxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, its anti-arrhythmic activity may be attributed to its ability to block specific ion channels in cardiac cells, leading to the stabilization of heart rhythm .

Comparison with Similar Compounds

1-(3-Anilinopiperidin-1-yl)-3-phenoxypropan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-anilinopiperidin-1-yl)-3-phenoxypropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c23-20(13-15-24-19-11-5-2-6-12-19)22-14-7-10-18(16-22)21-17-8-3-1-4-9-17/h1-6,8-9,11-12,18,21H,7,10,13-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOGKTVSNIVHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCOC2=CC=CC=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.